Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate
Overview
Description
Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate is a synthetic organic compound that belongs to the class of triazolopyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the sulfanyl group: The sulfanyl group is attached through a thiolation reaction, often using thiolating agents such as thiourea.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anti-cancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit specific kinases, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate can be compared with other triazolopyrimidine derivatives:
Similar Compounds: Pyrazolo[3,4-d]pyrimidine derivatives, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
Uniqueness: The presence of the fluorophenyl group and the specific sulfanyl-oxobutanoate moiety distinguishes it from other similar compounds, potentially contributing to its unique biological activities.
Properties
IUPAC Name |
ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O3S/c1-2-25-13(24)7-12(23)8-26-16-14-15(18-9-19-16)22(21-20-14)11-5-3-10(17)4-6-11/h3-6,9H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQYPTBJSLLYSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331599 | |
Record name | ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816153 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863460-64-4 | |
Record name | ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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